1-(4-methylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)methanamine
Description
1-(4-Methylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)methanamine (CAS: 1493235-63-4) is a methanamine derivative featuring a 4-methylmorpholine moiety and a thiophen-3-ylmethyl substituent. Its synthesis likely involves reductive amination or nucleophilic substitution, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-(4-methylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)methanamine |
InChI |
InChI=1S/C11H18N2OS/c1-13-3-4-14-11(8-13)7-12-6-10-2-5-15-9-10/h2,5,9,11-12H,3-4,6-8H2,1H3 |
InChI Key |
FPFLDUXWULMMJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound can be compared to analogs with modifications in the morpholine ring, thiophene position, or aromatic substituents (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Morpholine vs.
- Thiophene Position : Thiophen-3-ylmethyl (target) vs. 2-yl () changes steric and electronic interactions due to sulfur placement.
- Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., 4-bromophenyl in ) increase hydrophobicity, whereas heterocycles like thiophene enhance π-stacking.
Key Observations:
Physicochemical and Spectroscopic Properties
NMR and Mass Spectrometry :
- Target compound : Expected ¹H NMR signals include δ 2.3–3.0 ppm (morpholine CH₂ and CH₃), δ 6.5–7.2 ppm (thiophene protons).
- Analog : 1-(Pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine () shows pyridine protons at δ 7.3–8.5 ppm.
- HRMS : For a fluorophenyl analog in , HRMS matched calculated values within 0.19 ppm error.
Thermal Stability : Morpholine-containing compounds may exhibit higher thermal stability compared to tetrahydrofuran derivatives () due to ring rigidity.
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